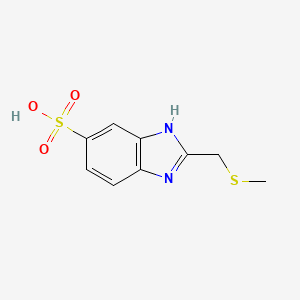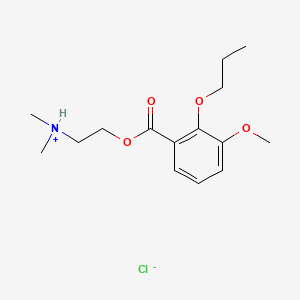
3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-methylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-methylazanium;chloride is a chemical compound with a complex structure that includes a benzofuran ring, an acetyl group, and a methylazanium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-methylazanium;chloride typically involves multiple steps, starting from the appropriate benzofuran precursor. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the Acetyl Group: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst.
Attachment of the Propyl-Methylazanium Moiety: This step involves the reaction of the benzofuran derivative with a propylamine derivative, followed by methylation using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-methylazanium;chloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-methylazanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-methylazanium;chloride involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor signaling pathways.
Cellular Uptake: Affecting cellular processes through uptake and intracellular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-acetyl-2-benzofuran-1-yl)propyl-methylazanium;chloride
- 3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-ethylazanium;chloride
Uniqueness
3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-methylazanium;chloride is unique due to its specific structural features, such as the presence of both the acetyl and methylazanium groups, which confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
22048-55-1 |
|---|---|
Formule moléculaire |
C16H24ClNO2 |
Poids moléculaire |
297.82 g/mol |
Nom IUPAC |
3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-methylazanium;chloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-12(18)16(10-7-11-17-4)14-9-6-5-8-13(14)15(2,3)19-16;/h5-6,8-9,17H,7,10-11H2,1-4H3;1H |
Clé InChI |
IVHJCXDXRZDAHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(C2=CC=CC=C2C(O1)(C)C)CCC[NH2+]C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



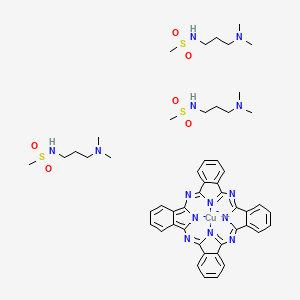
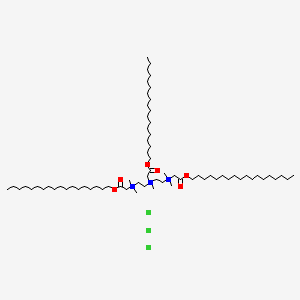
![[(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate](/img/structure/B13748967.png)
![5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13748972.png)
![3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13748979.png)


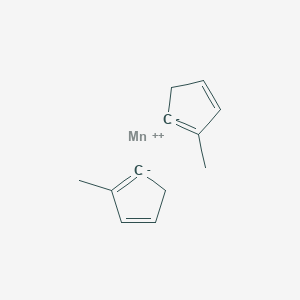
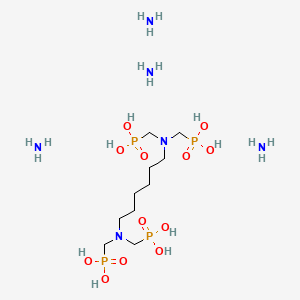
![Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]-](/img/structure/B13749017.png)
![tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B13749023.png)
